3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolopyrimidinone core fused with a 1,2,4-oxadiazole moiety. Key structural elements include:
- A benzyl group at the N3 position of the triazolopyrimidinone ring.
- A 1,2,4-oxadiazole substituted at C6, bearing a 4-(benzyloxy)phenyl group at the oxadiazole’s C3 position.
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7O3/c35-27-24-26(34(32-30-24)15-19-7-3-1-4-8-19)28-18-33(27)16-23-29-25(31-37-23)21-11-13-22(14-12-21)36-17-20-9-5-2-6-10-20/h1-14,18H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDCJZQERIIRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the triazolopyrimidinone core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like an azide.
Benzylation and benzyloxylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The oxadiazole and triazolopyrimidinone rings can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit a range of biological activities:
- Antimicrobial Activity : The oxadiazole and triazole components contribute to significant antimicrobial effects against various pathogens including Mycobacterium tuberculosis .
- Anticancer Properties : Studies have shown that derivatives containing oxadiazole rings can inhibit cancer cell proliferation. In silico studies support their potential as anticancer agents by predicting favorable binding interactions with target proteins .
- Anti-diabetic Effects : Some derivatives have been evaluated for their ability to modulate glucose metabolism and exhibit anti-diabetic properties .
Case Studies
Several case studies highlight the efficacy of compounds related to 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one :
Case Study 1: Antitubercular Activity
A study synthesized a series of 1,2,3-triazole hybrids with dihydropyrimidinone scaffolds and tested them against multidrug-resistant strains of Mycobacterium tuberculosis. The promising results indicated that certain compounds displayed significant activity at concentrations as low as 10 μg/mL .
Case Study 2: Anticancer Evaluation
In another investigation focusing on oxadiazole derivatives, compounds were subjected to molecular docking studies which revealed strong interactions with cancer-related proteins. The synthesized compounds showed IC50 values in the micromolar range against various cancer cell lines .
Mechanism of Action
The mechanism of action of 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related triazolopyrimidinone derivatives are analyzed for comparative insights:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s benzyloxy group likely increases lipophilicity compared to methoxy ( ) or fluorine ( ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Routes: highlights the use of caesium carbonate and DMF for coupling phenyl-1,2,4-oxadiazoles to heterocyclic cores, suggesting a viable method for synthesizing the target compound . employs tandem aza-Wittig reactions, which may offer regioselective advantages for triazolopyrimidinone derivatives .
Structural Features: X-ray crystallography of ’s compound reveals a coplanar triazolopyrimidinone core, which may stabilize π-stacking interactions in biological targets . The fluorine atom in ’s compound could enhance metabolic stability compared to methoxy or benzyloxy groups .
Research Findings and Implications
- Pharmacological Potential: While direct activity data for the target compound is absent, analogs like 2-amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7-one () suggest that triazolopyrimidinones are explored for bioactivity, though specific targets remain unelucidated in the provided evidence .
- Computational and Spectroscopic Insights: emphasizes spectroscopic characterization (e.g., IR, NMR) for validating triazolopyrimidinone derivatives, which would be critical for confirming the target compound’s structure .
Biological Activity
The compound 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and inhibition of specific enzymes.
The compound features several key functional groups:
- Triazole and Pyrimidine Rings : These heterocycles are known for their biological activity and are often involved in interactions with various biological targets.
- Oxadiazole Moiety : This group has been linked to anticancer activities and enzyme inhibition.
- Benzyloxy Substituent : The presence of benzyloxy groups can enhance lipophilicity and potentially improve bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and triazole moieties. For instance:
- A related derivative demonstrated potent cytotoxicity against various cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM. Notably, this compound outperformed doxorubicin in some assays .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound 10c | HCT-116 | 1.82 |
| Compound 10c | HePG-2 | 5.55 |
| Doxorubicin | HCT-116 | 5.23 |
| Doxorubicin | HePG-2 | 4.50 |
Enzyme Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases. A study found that certain oxadiazole derivatives exhibited potent MAO B inhibition with IC50 values as low as 1.4 nM .
Table 2: MAO B Inhibition Potency
| Compound | IC50 (nM) | Selectivity Ratio (A/B) |
|---|---|---|
| Compound 12a | 1.4 | >71,400 |
| Compound 12b | 3.0 | >10,000 |
Case Studies
In a recent investigation into the biological activities of oxadiazole derivatives:
- Study on Anticancer Properties : A series of compounds were synthesized and tested against several cancer cell lines including MCF-7 and A549. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxic activity .
- In Vivo Studies : Selected compounds were tested in animal models to evaluate their therapeutic potential and toxicity profiles. The results showed promising anticancer effects with minimal side effects at therapeutic doses .
Q & A
Q. How can the synthesis of this compound be optimized for academic research?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:
- Condensation of triazole precursors with oxadiazole intermediates under reflux (e.g., using DMF as a solvent at 100–120°C for 12–24 hours) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
- Optimization of reaction time and temperature to improve yields (monitored by TLC/HPLC) .
Example Table: Synthetic Routes
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | DMF, 120°C, 24h | Cyclization of triazole core | |
| 2 | Benzyl halide, K₂CO₃ | Substitution at position 6 | |
| 3 | Ethyl acetate/hexane | Purification |
Q. What are the key steps in characterizing the molecular structure of this compound?
Methodological Answer: Structural confirmation requires:
- X-ray crystallography to resolve bond angles and unit cell parameters (e.g., monoclinic crystal system, space group P2₁/c) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substitution patterns (e.g., benzyloxy protons at δ 5.2–5.4 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 567.2012) .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate and degradation pathways?
Methodological Answer:
- Laboratory studies : Use HPLC-MS to monitor hydrolysis/photolysis under controlled conditions (e.g., pH 7.4 buffer, UV light exposure). Measure half-life and identify byproducts .
- Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and assess oxidative stress biomarkers (e.g., catalase activity) .
Example Table: Degradation Study Parameters
| Condition | Parameter | Analytical Tool | Reference |
|---|---|---|---|
| Hydrolysis | pH 7.4, 25°C | HPLC-MS | |
| Photolysis | UV 254 nm | GC-MS |
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Substituent modification : Replace benzyloxy groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess effects on bioactivity .
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains) and correlate with IC₅₀ values .
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with dose-response curves for EC₅₀ determination .
Example Table: SAR Parameters
| Derivative | Substituent | IC₅₀ (µM) | Target Protein | Reference |
|---|---|---|---|---|
| A | -OCH₃ | 0.45 | EGFR kinase | |
| B | -NO₂ | 1.20 | Aurora B |
Data Contradiction Analysis
Q. How should discrepancies in reported bioactivity data be resolved?
Methodological Answer:
- Reproducibility checks : Validate protocols (e.g., cell line authentication, solvent purity) .
- Meta-analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic studies : Use siRNA knockdowns to confirm target specificity if conflicting activity is observed .
Experimental Design Considerations
Q. What controls are essential in biological activity assays for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
